N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Extinction coefficient Fluorescence quantification Spectrophotometry

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (CAS 2107273-68-5) is a heterobifunctional PEG-based PROTAC linker and fluorescent probe that integrates a Cy5 cyanine dye (Ex/Em 649/667 nm), a biotin affinity tag, and asymmetric PEG4/PEG3 spacers. The compound possesses an extinction coefficient of 232,000 M⁻¹cm⁻¹ at excitation maximum and a molecular weight of 982.7 g/mol, with ≥98% purity as determined by HPLC analysis.

Molecular Formula C52H76ClN5O9S
Molecular Weight 982.7 g/mol
Cat. No. B15541702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Molecular FormulaC52H76ClN5O9S
Molecular Weight982.7 g/mol
Structural Identifiers
InChIInChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H/t42-,45-,49-;/m0./s1
InChIKeyOQTIUMQNPRXRAE-PFKHUKGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Technical Specifications and Baseline Characterization for Research Procurement


N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (CAS 2107273-68-5) is a heterobifunctional PEG-based PROTAC linker and fluorescent probe that integrates a Cy5 cyanine dye (Ex/Em 649/667 nm), a biotin affinity tag, and asymmetric PEG4/PEG3 spacers. The compound possesses an extinction coefficient of 232,000 M⁻¹cm⁻¹ at excitation maximum and a molecular weight of 982.7 g/mol, with ≥98% purity as determined by HPLC analysis [1]. This compound is designed for applications requiring simultaneous fluorescent detection and biotin-streptavidin affinity capture, serving as a versatile building block in bioconjugation, targeted protein degradation, and molecular imaging workflows .

Critical Differentiation of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Why Generic Cy5-Biotin Substitution Is Not Recommended


Substitution of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 with simpler Cy5-biotin conjugates or alternative fluorescent biotin derivatives introduces significant experimental variability due to differences in PEG spacer length, molecular architecture, and spectral properties. Commercial Cy5-biotin conjugates (MW ~1353) lack the extended asymmetric PEG4/PEG3 spacers that provide enhanced aqueous solubility and reduced steric hindrance in streptavidin binding, while higher molecular weight variants (MW 2000-5000) exhibit altered diffusion kinetics and may compromise labeling stoichiometry . Furthermore, the extinction coefficient of this compound (232,000 M⁻¹cm⁻¹) differs from commonly cited Cy5-biotin references (250,000 M⁻¹cm⁻¹), which impacts quantitative fluorescence calculations and cross-experimental reproducibility . The following evidence establishes quantifiable differentiation that informs rigorous scientific selection and procurement decisions.

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Quantitative Comparator Evidence for Procurement Differentiation


Extinction Coefficient Differentiation: 232,000 M⁻¹cm⁻¹ vs. 250,000 M⁻¹cm⁻¹ in Cy5-Biotin Conjugates

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ at its excitation maximum of 649 nm . In contrast, the widely used Cy5-biotin conjugate (MW 1353.82, no extended PEG spacers) reports an extinction coefficient of 250,000 M⁻¹cm⁻¹ at 651 nm excitation . This 7.2% difference in molar absorptivity directly impacts concentration calculations using Beer-Lambert law and fluorescence intensity normalization. Using the incorrect extinction coefficient value introduces systematic error in quantitative fluorescence assays and may compromise comparability of data across different experimental batches [1].

Extinction coefficient Fluorescence quantification Spectrophotometry

PEG Spacer Architecture: Asymmetric m-PEG4/Biotin-PEG3 vs. Single PEG Linkers

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 incorporates an asymmetric spacer design comprising a methoxy-terminated tetraethylene glycol (m-PEG4) chain on one terminus and a biotin-conjugated triethylene glycol (PEG3) chain on the other . This contrasts with simpler Cy5-biotin conjugates that employ a single, unbranched PEG spacer (typically PEG3-PEG4) of 24-28 atoms total length . The m-PEG4 moiety provides enhanced aqueous solubility (measured solubility in water, DMSO, DMF, and DCM) while reducing non-specific protein adsorption, and the independent PEG3-biotin arm preserves full streptavidin binding accessibility without the steric crowding observed in symmetric bis-biotin or short-linker constructs . The dual-arm architecture enables orthogonal conjugation strategies unavailable to single-chain PEG-biotin-Cy5 molecules.

PEG spacer Steric hindrance Streptavidin binding Solubility

Fluorescence Quantum Yield: Class-Level Inference for Cy5-Biotin Conjugates

While direct quantum yield measurement for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is not reported in available primary literature, the Cy5 fluorophore class in biotin-conjugated PEG constructs exhibits quantum yields ranging from 0.27 to 0.40 depending on the specific conjugate and measurement conditions . The Cy5-biotin conjugate from AAT Bioquest reports quantum yield values of 0.27 and 0.4 (likely representing free and protein-bound states), while Cy5-PEG-biotin derivatives consistently demonstrate quantum yields >0.2 [1]. The target compound's m-PEG4 and PEG3 spacers are not expected to significantly alter Cy5 quantum yield relative to other biotin-PEG-Cy5 constructs, but the asymmetric design may reduce fluorescence quenching associated with protein conjugation by maintaining greater dye-solvent exposure .

Quantum yield Fluorescence brightness Photostability

PROTAC Linker Functionality: Heterobifunctional PEG Linker vs. Mono-Functional Biotin-Cy5 Conjugates

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is classified as a heterobifunctional PEG-based PROTAC linker, enabling covalent conjugation of an E3 ubiquitin ligase ligand to a target protein ligand through distinct terminal functional groups . Unlike simpler Cy5-biotin conjugates that serve only as detection probes, this compound contains reactive moieties (implicitly primary amines or other functional handles) at both termini, making it suitable for incorporation into bifunctional degraders . The compound's molecular weight (982.7) and extended PEG spacer length provide the 30-50 Å linker distance optimal for PROTAC ternary complex formation and target ubiquitination [1]. This dual-purpose design (fluorescent tracking + PROTAC linker) is not present in Cy5-biotin, Sulfo-Cy5-PEG3-biotin, or Cy5-PEG-biotin (MW 2000-5000), which lack the second reactive terminus required for PROTAC assembly.

PROTAC Targeted protein degradation Linker chemistry E3 ligase

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Evidence-Based Research and Industrial Application Scenarios


PROTAC Synthesis and Target Protein Degradation Studies Requiring Fluorescent Tracking

The heterobifunctional PEG linker architecture of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 enables covalent conjugation of an E3 ubiquitin ligase ligand (e.g., VHL or CRBN ligand) to a target protein ligand (e.g., kinase inhibitor or nuclear receptor ligand) while simultaneously incorporating a Cy5 fluorescent reporter for tracking cellular uptake, subcellular localization, and degradation kinetics . The 30-50 Å PEG spacer length provided by the combined PEG4 and PEG3 arms is optimal for forming productive ternary complexes between the target protein and E3 ligase . This dual functionality eliminates the need for separate fluorescent labeling steps and enables direct correlation of PROTAC concentration with degradation efficiency in live-cell imaging experiments .

Multiplexed Streptavidin-Biotin Affinity Capture with Quantitative Fluorescence Readout

The biotin-PEG3 arm of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 binds streptavidin with high affinity (Kd ~10⁻¹⁵ M for biotin-streptavidin interaction), enabling specific capture and enrichment of biotinylated proteins, nucleic acids, or small molecules from complex biological samples . The Cy5 fluorophore provides a quantitative fluorescence signal (Ex/Em 649/667 nm) that is proportional to the amount of captured biotinylated species, allowing direct quantification without secondary antibody detection . The asymmetric m-PEG4 spacer enhances aqueous solubility and reduces non-specific binding compared to non-PEGylated biotin-Cy5 probes, improving signal-to-noise ratios in pull-down assays and ELISA-based detection .

Orthogonal Bioconjugation Strategies in Multi-Step Labeling Workflows

The distinct terminal functional groups of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (implicitly primary amine or carboxylate at the m-PEG4 terminus) enable sequential, orthogonal conjugation to different biomolecules without cross-reactivity . For example, the biotin-PEG3 arm can be pre-complexed with streptavidin-coated surfaces or nanoparticles, while the m-PEG4 terminus is subsequently conjugated to a protein or antibody via NHS-ester or click chemistry . This sequential, orthogonal conjugation strategy is not feasible with mono-functional Cy5-biotin probes and enables the construction of complex, multi-component imaging probes and targeted delivery vehicles .

Quantitative Fluorescence Microscopy and Flow Cytometry with Extinction Coefficient Correction

Accurate concentration determination using the compound's extinction coefficient (232,000 M⁻¹cm⁻¹ at 649 nm) is critical for quantitative fluorescence microscopy and flow cytometry applications where precise labeling stoichiometry is required . Using generic Cy5 extinction coefficient values (250,000 M⁻¹cm⁻¹) introduces a 7.2% systematic error in concentration calculations, which propagates to errors in degree-of-labeling (DOL) determination and inter-experimental reproducibility . Laboratories performing quantitative immunofluorescence, single-molecule counting, or fluorescence-activated cell sorting (FACS) should use the compound-specific extinction coefficient for accurate normalization and threshold setting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.